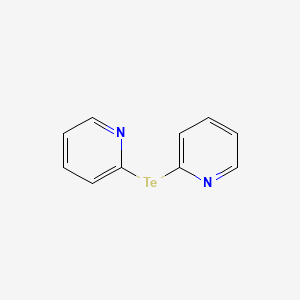

Pyridine, 2,2'-tellurobis-

Description

Properties

CAS No. |

149380-00-7 |

|---|---|

Molecular Formula |

C10H8N2Te |

Molecular Weight |

283.8 g/mol |

IUPAC Name |

2-pyridin-2-yltellanylpyridine |

InChI |

InChI=1S/C10H8N2Te/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H |

InChI Key |

VIFPHKCRDNJCBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)[Te]C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Pathways and Preparative Strategies for Pyridine, 2,2 Tellurobis and Its Derivatives

Direct Telluration Approaches for 2,2'-Dipyridyl Systems

Direct telluration methods involve the introduction of tellurium into a pyridyl precursor. These approaches are often favored for their straightforward nature.

Reaction of Pyridyl Precursors with Elemental Tellurium

A common method for the synthesis of dipyridyl ditellurides involves the reaction of a suitable pyridyl precursor with elemental tellurium. tandfonline.commdpi.com One such approach is the reaction of a ditelluride anion (Te₂²⁻) with 2-bromopyridine (B144113). tandfonline.com The ditelluride anion is generated in situ by the reduction of elemental tellurium with a reducing agent like sodium borohydride (B1222165) in a suitable solvent such as 2-ethoxyethanol. tandfonline.com This method has been successfully employed for the preparation of various bromosubstituted symmetrical dipyridyl ditellurides. tandfonline.com

Another strategy involves the use of lithiated pyridine (B92270) derivatives. For example, the treatment of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with elemental tellurium and an excess of sodium borohydride in boiling ethanol (B145695) yields bis(5-trifluoromethyl-2-pyridyl)ditellane in excellent yields. mdpi.com Similarly, lithiated 2-picoline can be reacted with elemental tellurium to form lithium 2-picolyltellurolate, which upon aerial oxidation, can potentially yield the corresponding ditelluride. researchgate.net

The insertion of elemental tellurium into a carbon-lithium bond is a key step in these reactions. nih.gov While sulfur and selenium readily undergo this insertion, tellurium's more metallic and passive nature can make this step more challenging, sometimes requiring longer reaction times. nih.gov

Reductive Cleavage and Subsequent Functionalization of Tellurium-Tellurium Bonds in Ditellurides

The tellurium-tellurium bond in 2,2'-dipyridyl ditellurides is susceptible to reductive cleavage, providing a pathway to functionalized pyridyltellurium compounds. researchgate.netmdpi.com Hydrazine hydrate (B1144303) has been reported as a reducing agent for the cleavage of the Te-Te bond in various 2,2'-dipyridyl ditellurides. researchgate.netkisti.re.kr This reaction can be performed in the presence or absence of a phase transfer catalyst. researchgate.net

The resulting pyridyltellurolate anions can then be reacted with various electrophiles to introduce a range of functional groups. For instance, the reductive cleavage of dipyridyl ditellurides followed by reaction with alkyl halides can yield unsymmetrical pyridyltellurium derivatives. researchgate.net This approach offers a versatile route to a variety of 2-pyridyltellurium compounds.

Organometallic Intermediates in the Synthesis of Pyridine, 2,2'-tellurobis-

Organometallic reagents play a crucial role in the synthesis of Pyridine, 2,2'-tellurobis- and its derivatives, facilitating the formation of the C-Te bond through tellurium insertion or cross-coupling reactions. rsc.org

Utility of Lithium and Grignard Reagents in Tellurium Insertion

Organolithium and Grignard reagents are widely used to generate pyridyl carbanions, which can then react with elemental tellurium. rsc.orgacs.org The lithiation of halopyridines, such as 2-bromopyridine, with reagents like n-butyllithium or t-butyllithium at low temperatures, followed by the insertion of elemental tellurium, is a common strategy for synthesizing diaryl ditellurides. nih.govrsc.org However, this method can be challenging due to the cryogenic conditions required and the potential instability of the lithiated intermediates, which can lead to poor yields. rsc.org The reaction of 2-lithiopyridine with appropriate ketones followed by hydrolysis is another application of these intermediates. acs.org

Grignard reagents offer a more stable and easily handled alternative to organolithium compounds. rsc.orguni-muenchen.de The general approach involves the formation of a pyridyl Grignard reagent, for example, from a halopyridine and magnesium, followed by the insertion of elemental tellurium. rsc.orggoogle.com Subsequent hydrolysis can then yield the corresponding dipyridyl ditelluride. rsc.org This methodology has been successfully applied to the synthesis of symmetrical pyridyl telluroethers and unsymmetrical telluroethers. rsc.org For instance, the reaction of 2-bromopyridine with isopropylmagnesium chloride generates the corresponding pyridylmagnesium chloride, which upon reaction with elemental tellurium and subsequent aerial oxidation, yields bis(2-pyridyl) ditelluride. researchgate.net

Palladium-Catalyzed Cross-Coupling Methods for Substituted Pyridine-Tellurium Compounds

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-tellurium bonds. acs.orgnih.govacs.orgresearchgate.net These reactions typically involve the coupling of an organotellurium compound with an organic halide or other suitable coupling partner in the presence of a palladium catalyst. chemrevlett.com While the direct palladium-catalyzed synthesis of Pyridine, 2,2'-tellurobis- is not extensively detailed in the provided results, the general principles of C-Te bond formation via cross-coupling are well-established. acs.orgnih.govacs.orgresearchgate.net For instance, palladium catalysts are known to be involved in C-Se and C-Te bond formation reactions. acs.org Palladium(II) chloride has been used to catalyze the carbonylation of organic tellurides. acs.org Furthermore, palladium-catalyzed Sonogashira cross-coupling of organic tellurides with alkynes has been reported. dntb.gov.ua These methodologies suggest the potential for developing palladium-catalyzed routes to substituted Pyridine, 2,2'-tellurobis- derivatives.

Synthesis of Related Pyridyltellurium Compounds and Building Blocks

The synthesis of a variety of pyridyltellurium compounds serves to create a library of building blocks for more complex structures and materials. tandfonline.comresearchgate.netresearchgate.net Methodologies for preparing methyl-substituted 2,2'-dipyridyl ditellurides have been developed, often involving the aerial oxidation of lithium 2-pyridyltellurolate, which is prepared from the lithium-halogen exchange between n-butyllithium and a 2-bromo methyl-substituted pyridine. researchgate.netresearchgate.net

Unsymmetrical pyridyltellurium derivatives can be synthesized by treating pyridyltelluromagnesium chlorides with alkyl halides. researchgate.net Additionally, the reaction of halopyridines with lithium butanetellurolate has been used to prepare pyridyltellurium derivatives. researchgate.net These synthetic strategies provide access to a diverse range of pyridyltellurium compounds with varying substitution patterns, which are valuable for applications in coordination chemistry and materials science. researchgate.net

Preparation of Pyridyltellurolates and Diorganyl Ditellurides

The synthesis of Pyridine, 2,2'-tellurobis- and its related tellurolates serves as a foundational step for creating more complex pyridyltellurium derivatives. Diorganyl ditellurides, characterized by a Te-Te bond, are key precursors in organotellurium chemistry. fsu.edu The relatively weak nature of this bond allows for facile cleavage, making these compounds versatile starting materials for generating nucleophilic tellurolate species. fsu.eduresearchgate.net

A primary and widely used method for preparing pyridyltellurolates involves the reductive cleavage of the tellurium-tellurium bond in the corresponding di(pyridyl) ditelluride. researchgate.netacs.org This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) in an alcohol solvent such as methanol. acs.org The resulting product is a sodium pyridyltellurolate salt (e.g., Na(2-Te-C₅H₄N)), which is a potent nucleophile and can be used immediately in subsequent reactions to form new tellurium-element bonds. acs.orgnih.gov This process is outlined in the reaction below:

(py)₂Te₂ + 2 NaBH₄ → 2 Na(pyTe) + B₂H₆ + H₂

This method has been successfully employed to generate pyridyltellurolate ligands for the synthesis of various metal complexes, including those with platinum. acs.orgnih.gov

The initial synthesis of the parent ditelluride, such as bis(4-pyridyl)ditelluride, can be accomplished through various routes. fsu.edu One-pot syntheses have been developed as an efficient strategy. For instance, pyridyltellurium derivatives can be prepared from a reaction involving isopropylmagnesium chloride. researchgate.net Another established approach involves reacting a suitable pyridyl precursor with elemental tellurium under specific conditions. The first preparation of dipyridyl ditelluride was reported by Colonna and colleagues in 1981. researchgate.net The versatility of these ditellurides is demonstrated by their use as starting materials for zwitterionic compounds and various metal complexes. fsu.edu

The table below summarizes key synthetic reactions for preparing these fundamental building blocks.

| Starting Material(s) | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| Di(pyridyl) Ditelluride ((py)₂Te₂) | Sodium Borohydride (NaBH₄) | Sodium Pyridyltellurolate (Na(pyTe)) | Reductive Cleavage | acs.org, researchgate.net |

| 2-Bromopyridine, Tellurium, Isopropylmagnesium Chloride | - | Pyridyltellurium Derivatives | One-Pot Synthesis | researchgate.net |

| [PtCl₂(PR'₃)₂] | Sodium 2-pyridyltellurolate (Na(2-Te-C₅H₄R)) | [Pt{2-Te-3-(R)C₅H₃N}₂(PR'₃)₂] | Ligand Exchange | nih.gov |

| 1,4-bis(pyridine-2-yl)-1,3-butadiyne | Te²⁻ (from Te⁰ and rongalite) | 2,5-Bis(pyridine-2-yl)tellurophene | Cyclization | acs.org |

Chalcogen-Atom Transfer Strategies in Pyridine-Based Systems

Chalcogen-atom transfer reactions are a notable aspect of tellurium chemistry, leveraging the ability of tellurium centers to act as electrophilic species. rsc.org This reactivity is enhanced in heavier chalcogens like tellurium due to increased polarizability and the accessibility of different oxidation states. acs.orgrsc.org In pyridine-based systems, the tellurium atom in compounds like Pyridine, 2,2'-tellurobis- can be transferred to other substrates, particularly to low-valent metal centers.

Research has shown that both telluride ions and di(pyridyl) ditellurides can act as chalcogen-atom transfer agents. For example, they are capable of transferring a tellurium atom to a Uranium(III) center, resulting in the formation of a Uranium(IV) telluride complex. researchgate.net This reactivity highlights the utility of pyridyltellurium compounds in synthesizing novel inorganic and organometallic complexes through redox-active pathways.

The table below provides examples of reactions involving chalcogen-atom interactions in pyridine-based systems.

| Pyridine-Tellurium Reagent | Substrate | Product Type | Reaction Description | Reference(s) |

| [K(18-crown-6)]₂[Te₂] | [U(NR₂)₃] | U(IV) telluride | Chalcogen-atom transfer | researchgate.net |

| 2,5-Bis(pyridine-2-yl)tellurophene | Dihalogens (I₂, Br₂) | Te(IV) hypercoordinate adduct | Oxidative addition | acs.org |

| 2,2'-dipyridyl ditelluride | Technetium(I) complex | Bridging dichalcogenide complex | Ligand coordination and bridging | nih.gov |

Challenges and Advancements in Pyridyltellurium Synthesis

The synthesis of organotellurium compounds, including pyridyl derivatives, presents a unique set of challenges compared to their lighter sulfur and selenium analogues. researchgate.net A significant hurdle is the often-unpredictable reactivity of organotellurium(II) species, which can lead to a variety of products. acs.org For instance, reactions with oxidizing agents like dihalogens can result in different adducts, and controlling the outcome remains a challenging task. acs.org Furthermore, some tellurium reagents exhibit limited reactivity under certain conditions; diphenyl ditelluride, for example, failed to react in a direct C-H bond chalcogenation reaction where its selenium counterpart was successful. arkat-usa.org

Despite these challenges, significant advancements have been made in the synthesis of pyridyltellurium compounds. A major step forward is the development of efficient one-pot synthetic procedures. These methods streamline the preparation of pyridyltellurium derivatives and their precursors, avoiding the isolation of sensitive intermediates. researchgate.net An example is the synthesis from 2-bromopyridine, elemental tellurium, and isopropylmagnesium chloride. researchgate.net

Another area of advancement lies in the use of novel and more environmentally friendly reagent systems. The use of rongalite (sodium hydroxymethanesulfinate) in polyethylene (B3416737) glycol (PEG-400) as a reductive system to generate Te²⁻ in situ from elemental tellurium represents a green and efficient alternative to traditional methods. acs.org

Furthermore, progress has been made in stabilizing reactive pyridyltellurium(II) species. The formation of stable complexes, such as with oxidorhenium(V), allows for the isolation and characterization of these otherwise transient compounds, opening avenues for their further use in synthesis. researchgate.net The growing application of diorganyl ditellurides as versatile precursors for creating metal telluride nanomaterials also drives innovation in their synthesis and handling. fsu.edu

| Challenge | Advancement | Description | Reference(s) |

| Unpredictable Reactivity | Controlled Oxidative Addition | Detailed studies on reactions with dihalogens to better understand and predict product formation (e.g., seesaw vs. charge-transfer adducts). | acs.org |

| Multi-step Syntheses | One-Pot Procedures | Development of single-reaction protocols, such as using Grignard reagents, to improve efficiency and yield. | researchgate.net |

| Harsh Reagents | Green Reductive Systems | Use of reagents like rongalite in PEG-400 to generate telluride ions under milder, more environmentally benign conditions. | acs.org |

| Instability of Intermediates | Stabilization via Complexation | Use of transition metal complexes, like oxidorhenium(V), to stabilize reactive Te(II) derivatives for characterization and further use. | researchgate.net |

| Limited Reactivity | Precursor for Nanomaterials | Expanding the utility of pyridyl ditellurides as building blocks for advanced materials, stimulating further synthetic development. | fsu.edu |

Advanced Spectroscopic and Structural Elucidation of Pyridine, 2,2 Tellurobis

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Mode Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of "Pyridine, 2,2'-tellurobis-" and for assigning its characteristic vibrational modes.

Infrared Spectroscopy: The IR spectrum of "Pyridine, 2,2'-tellurobis-" displays several characteristic absorption bands that are indicative of its structural features. tandfonline.comresearchgate.net A convenient method for the synthesis of this compound involves the reaction of the ditelluride anion (Te₂²⁻) with 2-bromopyridine (B144113). tandfonline.com The resulting ditellurides have been characterized using various spectroscopic techniques, including IR and NMR. tandfonline.comresearchgate.net

Key IR spectral features often include:

Aromatic C-H stretching: Weak bands are typically observed in the region of 3005–3103 cm⁻¹. ekb.eg

C=N stretching: Strong bands corresponding to the pyridine (B92270) ring's C=N bond are found in the range of 1597–1658 cm⁻¹. ekb.eg

Aromatic C-N stretching: A strong band for the aromatic C-N bond appears between 1095–1149 cm⁻¹. ekb.eg

Aliphatic C-H stretching and bending: Strong bands are also observed for aliphatic C-H stretching and bending between 1333-1442 cm⁻¹ and 2854-2920 cm⁻¹, respectively. ekb.eg

In related organotellurium compounds, the ν(N-H) stretching frequency appears as a strong band around 3240 cm⁻¹. ekb.eg The synthesis and characterization of various organotellurium compounds, including those derived from camphor, aniline, and p-toluidine, have been reported, with their structures confirmed by IR, ¹H NMR, and elemental analysis. ekb.eg

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For related compounds, such as bulk SeₓTe₁₋ₓ glasses, Raman spectra show broad features between 150 and 300 cm⁻¹, which are attributed to Te-Te, Se-Te, and Se-Se stretching modes, as supported by DFT simulations. researchgate.net In the context of "Pyridine, 2,2'-tellurobis-," Raman spectroscopy can be used to probe the Te-Te stretching vibration, which is often weak in the IR spectrum. Confocal FT-Raman spectra have been measured for related compounds using a 785 nm laser. mdpi.com

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹²⁵Te, ¹⁹F, ³¹P, ¹⁹⁵Pt) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of "Pyridine, 2,2'-tellurobis-" in solution. A combination of one- and two-dimensional NMR experiments provides a detailed picture of the connectivity and chemical environment of the atoms.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra confirm the presence of the pyridyl groups. tandfonline.comresearchgate.net The proton NMR spectrum typically shows a set of multiplets in the aromatic region, corresponding to the non-equivalent protons of the pyridine rings. researchgate.net Similarly, the ¹³C NMR spectrum displays distinct signals for the carbon atoms of the pyridine rings. researchgate.net For instance, in related pyridine compounds, aromatic protons resonate in the range of δ 6.54-8.08 ppm. researchgate.net

¹²⁵Te NMR: ¹²⁵Te NMR is a particularly informative technique for directly probing the tellurium environment. The chemical shift of the ¹²⁵Te nucleus is highly sensitive to its oxidation state and coordination environment. rsc.org For organotellurium compounds, ¹²⁵Te NMR spectra are often recorded using dimethyltelluride as an internal standard. rsc.org The chemical shifts can provide insights into the electronic nature of the substituents attached to the tellurium atom.

NMR of Complexes (¹⁹F, ³¹P, ¹⁹⁵Pt): "Pyridine, 2,2'-tellurobis-" can act as a ligand in coordination complexes with various metals. When complexed with metals that have NMR-active isotopes or are coordinated to ligands with such isotopes, multinuclear NMR becomes a powerful tool.

¹⁹F NMR: In complexes containing fluorinated ligands, ¹⁹F NMR can be used to study the coordination of "Pyridine, 2,2'-tellurobis-". For example, the synthesis of unsymmetrical alkyl/allyl-2-fluoro-3-pyridyl tellurides has been reported, where ¹⁹F NMR was used for characterization. researchgate.net

³¹P NMR: When "Pyridine, 2,2'-tellurobis-" is part of a complex containing phosphine (B1218219) ligands, ³¹P NMR spectroscopy is used to study the coordination environment of the phosphorus atoms. rsc.org

¹⁹⁵Pt NMR: For platinum complexes, ¹⁹⁵Pt NMR is a highly sensitive probe of the platinum's coordination sphere. wikipedia.org The chemical shifts span a very large range, making it possible to distinguish between different platinum species in solution. wikipedia.orgnih.gov The reference compound for ¹⁹⁵Pt NMR is typically Na₂PtCl₆. wikipedia.org

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and optical properties of "Pyridine, 2,2'-tellurobis-". The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of "Pyridine, 2,2'-tellurobis-" exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions within the pyridine rings, as well as transitions involving the tellurium atom. In related compounds, the optical energy gaps have been estimated using solid-state UV-Vis diffuse reflectance spectroscopy. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of "Pyridine, 2,2'-tellurobis-" and for analyzing its fragmentation pattern, which provides structural information. tandfonline.comresearchgate.net

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The isotopic pattern of this peak is characteristic of the presence of tellurium, which has several naturally occurring isotopes. Fragmentation of the molecular ion can occur through cleavage of the Te-Te bond or the Te-C bonds, as well as fragmentation of the pyridine rings. nih.gov In studies of related compounds, electrospray ionization mass spectrometry (ESI-MS) has been used to analyze fragmentation patterns. nih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

The crystal structure of 2,2'-dipyridyl ditelluride has been reported. tandfonline.com X-ray diffraction studies on related compounds have revealed details about their crystal packing and intermolecular interactions. acs.org For example, in the crystal structure of its selenium analog, 2,2'-dipyridyl diselenide, the molecule adopts a specific conformation in the solid state. acs.org The collection of diffraction data is often performed at low temperatures to minimize thermal vibrations. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the electronic states of the atoms in "Pyridine, 2,2'-tellurobis-". aip.orgosti.gov

By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. The binding energies of these electrons are characteristic of the element and its chemical environment. XPS studies on organotellurium compounds have been used to investigate the core-level binding energies of tellurium, providing insights into its oxidation state. acs.orgacs.org For instance, the Te 3d core-level spectra can distinguish between different oxidation states of tellurium. rsc.org XPS analysis of related pyridine-containing systems has been used to study the N 1s and C 1s core levels, which can be correlated with theoretical calculations. nih.govrsc.orgresearchgate.net

Comprehensive Spectroscopic Correlation Studies

A comprehensive understanding of the structure and properties of "Pyridine, 2,2'-tellurobis-" is best achieved through the correlation of data from multiple spectroscopic techniques. eurjchem.com

For example, combining NMR and X-ray diffraction data allows for a direct comparison of the solution-state and solid-state structures. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts) which can then be compared with experimental data to validate the structural assignment. eurjchem.comresearchgate.net Quantum mechanical calculations have been used to study the geometries, energies, and vibrational frequencies of organotellurium compounds, showing good agreement with experimental results. eurjchem.comresearchgate.net Such correlative studies provide a more complete and robust characterization of the molecule. researchgate.net

Quantum Chemical and Computational Investigations of Pyridine, 2,2 Tellurobis

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is used to determine the ground-state properties by calculating the electron density rather than the complex many-electron wavefunction. For Pyridine (B92270), 2,2'-tellurobis-, DFT would be the primary method to investigate its fundamental molecular and electronic characteristics.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For Pyridine, 2,2'-tellurobis-, this process would explore the potential energy surface to find the minimum energy conformation. Key aspects to investigate would include the C-Te-C bond angle, the dihedral angles describing the orientation of the two pyridine rings relative to each other, and the planarity of the system.

Table 1: Illustrative Geometrical Parameters for a Hypothetical Optimized Conformation of Pyridine, 2,2'-tellurobis- Calculated via DFT Note: These values are representative examples and not based on published experimental or computational data for the specific compound.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| C-Te Bond Length | 2.10 Å | The distance between a carbon atom of a pyridine ring and the central tellurium atom. |

| C-N Bond Length | 1.34 Å | The average distance between carbon and nitrogen atoms within the pyridine rings. |

| C-C Bond Length | 1.39 Å | The average distance between carbon atoms within the pyridine rings. |

| C-Te-C Bond Angle | 95.0° | The angle formed by the two carbon atoms bonded to the tellurium atom. |

| N-C-C-Te Dihedral Angle | 15.0° | Describes the twist of the pyridine rings relative to the C-Te bond. |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial quantum chemical descriptor. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. mdpi.com For Pyridine, 2,2'-tellurobis-, DFT calculations would map the electron density distribution of the HOMO and LUMO. It would be expected that the HOMO would have significant contributions from the tellurium atom's lone pair electrons, while the LUMO would likely be a π* orbital distributed over the pyridine rings.

Other quantum chemical descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated to predict the molecule's reactivity profile.

Table 2: Hypothetical Quantum Chemical Descriptors for Pyridine, 2,2'-tellurobis- Note: These values are illustrative, calculated from hypothetical HOMO/LUMO energies, and are not based on published data.

| Descriptor | Formula | Hypothetical Value | Significance |

|---|---|---|---|

| EHOMO | - | -5.80 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -1.95 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.85 eV | Indicates chemical reactivity and electronic excitation energy. mdpi.com |

| Ionization Potential (I) | -EHOMO | 5.80 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.95 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 1.93 eV | Measures resistance to change in electron distribution. |

Theoretical Spectroscopic Simulations (DFT, TD-DFT, GIAO)

Computational methods are powerful tools for predicting and interpreting various types of spectra. By simulating spectra, researchers can validate experimental findings, assign spectral peaks to specific molecular motions or electronic transitions, and predict the spectroscopic properties of yet-to-be-synthesized molecules.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds and are observed as absorption peaks in an IR spectrum. For Pyridine, 2,2'-tellurobis-, a frequency calculation on the optimized geometry would yield a theoretical IR spectrum. This would help in identifying characteristic vibrational modes, such as the C-Te stretching vibrations, and the various pyridine ring modes, which could be compared with experimental data for structural confirmation.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions that occur when a molecule absorbs light in the UV or visible range can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org This method calculates the energies of excited states. For Pyridine, 2,2'-tellurobis-, TD-DFT calculations would predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). researchgate.net These calculations would likely reveal transitions involving the promotion of electrons from orbitals with tellurium character (HOMO) to the π* orbitals of the pyridine rings (LUMO), known as intramolecular charge transfer transitions. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of nuclei like ¹H, ¹³C, and ¹⁵N. rsc.orgimist.mayoutube.com

For Pyridine, 2,2'-tellurobis-, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. researchgate.netnih.gov These theoretical values, when compared to experimental spectra, can confirm the molecular structure and help assign specific resonances. The calculations would be sensitive to the molecule's conformation, and thus could also be used to distinguish between different possible isomers or conformers.

Reactivity and Mechanistic Studies using Computational Methods

DFT is also a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms. nih.govnih.gov By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For Pyridine, 2,2'-tellurobis-, computational studies could be used to investigate its behavior in various chemical reactions. For instance, the tellurium atom is known to be a site for oxidative addition reactions. DFT calculations could model the approach of an oxidizing agent, locate the transition state for the reaction, and determine the activation energy barrier. This would provide insight into the reaction's feasibility and kinetics. Similarly, the reactivity of the pyridine nitrogen atoms as Lewis bases or sites for coordination to metal centers could be explored computationally. nih.gov Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

Exploration of Reaction Pathways and Transition States

The synthesis and reactivity of Pyridine, 2,2'-tellurobis- can be computationally modeled to understand its underlying mechanisms. Density Functional Theory (DFT) is a common method for mapping out potential energy surfaces (PES) of chemical reactions. By identifying the lowest energy pathways, chemists can predict the most likely reaction mechanisms.

Computational investigations involve locating stationary points on the PES, which correspond to reactants, intermediates, products, and, crucially, transition states. Transition state theory allows for the calculation of activation energies, which are critical in determining reaction rates. For instance, in the synthesis of related pyridine derivatives, computational studies have been used to elucidate complex reaction steps, including nucleophilic substitutions and cyclizations. nih.govmdpi.com Similar approaches applied to Pyridine, 2,2'-tellurobis- would involve modeling the formation of the C-Te bond, identifying key intermediates, and calculating the energy barriers for each step. These theoretical investigations can reveal high-energy intermediates and competing side reactions, offering a detailed picture of the reaction dynamics. nih.gov

Table 1: Representative Theoretical Data for a Hypothetical Reaction Step This table is illustrative and shows the type of data generated in reaction pathway analysis.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting Materials |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of an intermediate |

| Intermediate | -5.8 | A stable species formed during the reaction |

| Transition State 2 (TS2) | +10.5 | Energy barrier for the conversion of the intermediate to the product |

| Products | -20.1 | Final Molecule (Pyridine, 2,2'-tellurobis-) |

Protonation Site Determination and Aromaticity Effects

The presence of nitrogen atoms in the pyridine rings makes Pyridine, 2,2'-tellurobis- a potential base. Computational methods are highly effective in determining the most likely site of protonation by calculating the proton affinity (PA) for each potential basic site. researchgate.net For this molecule, the primary candidates for protonation are the two nitrogen atoms. The tellurium atom is significantly less basic and unlikely to be the primary protonation site.

By calculating the change in Gibbs free energy for the protonation reaction at each nitrogen, the thermodynamically favored site can be identified. researchgate.net Upon protonation, significant changes in the electronic structure of the molecule are expected. researchgate.net The absorption and emission spectra are highly sensitive to the level of protonation. researchgate.net Protonation of a pyridine ring typically leads to a redistribution of electron density. researchgate.netrsc.org This change can impact the aromaticity of the protonated ring. Computational studies on other pyridine derivatives have shown that protonation can either slightly increase or decrease aromaticity depending on the system, an effect that can be quantified using methods discussed in the following section. researchgate.net

Aromaticity Analysis and Delocalization Studies (NICS, ELF)

Aromaticity is a fundamental concept related to cyclic electron delocalization, which imparts significant stability to molecules. rsc.orgnih.gov While not a directly measurable quantity, its effects can be quantified using various computational indices. rsc.org

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of anti-aromaticity. For Pyridine, 2,2'-tellurobis-, NICS calculations would be performed on the center of each pyridine ring to quantify their individual aromatic character.

Electron Localization Function (ELF) is another powerful tool that analyzes electron pairing and delocalization from a topological perspective. nih.gov ELF provides a visual map of electron density distribution, allowing for the identification of bonding, non-bonding, and core electrons. In aromatic systems, ELF analysis reveals a characteristic delocalized basin of electron density above and below the plane of the ring, indicating shared π-electrons. nih.gov This method provides a clear, qualitative, and quantitative picture of the electron delocalization that underpins the aromaticity of the pyridine rings in the molecule. rsc.orgchemrxiv.org

Table 2: Representative Aromaticity Indices for a Pyridine Ring This table is illustrative. Negative NICS values are indicative of aromaticity.

| Index | Calculated Value | Interpretation |

|---|---|---|

| NICS(0) (ppm) | -9.8 | Aromatic |

| NICS(1) (ppm) | -11.5 | Aromatic |

| ELF-π Population | 5.95 e⁻ | Significant π-electron delocalization (close to 6 π-electrons) |

Intermolecular Interactions and Crystal Packing Simulations (Hirshfeld Surface Analysis)

The solid-state structure of a molecule is governed by a complex network of intermolecular interactions. nih.govrsc.orgHirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules.

For Pyridine, 2,2'-tellurobis-, a Hirshfeld analysis would likely reveal the importance of H···H, C···H, and N···H contacts. researchgate.netnih.gov Furthermore, potential π-π stacking interactions between pyridine rings and weaker Te···N or Te···H chalcogen bonding interactions could be identified and quantified, providing a comprehensive understanding of the forces that stabilize the crystal structure. researchgate.netnih.govnih.gov

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows representative data for a molecule containing pyridine rings.

| Interaction Type | Percentage of Hirshfeld Surface (%) |

|---|---|

| H···H | 48.5 |

| C···H / H···C | 25.1 |

| N···H / H···N | 12.3 |

| Te···H / H···Te | 8.6 |

| C···C (π-π stacking) | 3.5 |

| Other | 2.0 |

Advanced Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing insights into conformational dynamics, solvent effects, and transport properties.

An MD simulation of Pyridine, 2,2'-tellurobis- in a solvent like water or chloroform (B151607) would reveal its dynamic behavior in solution. mdpi.com Key insights could include:

Conformational Flexibility: The simulation would show the accessible range of the C-Te-C bond angle and the torsional angles between the pyridine rings, revealing the molecule's flexibility.

Solvent Interactions: The organization of solvent molecules around the solute can be analyzed to understand solvation shells and specific interactions, such as hydrogen bonding between solvent and the pyridine nitrogen atoms.

Translational and Rotational Motion: Diffusion coefficients and rotational correlation times can be calculated to understand how the molecule moves and tumbles in solution.

These simulations bridge the gap between static quantum chemical models and the dynamic reality of molecular systems in a condensed phase. nih.govmdpi.com

Reactivity Profiles and Reaction Mechanisms of Pyridine, 2,2 Tellurobis

Tellurium-Mediated Redox Processes in Pyridyl Systems

The tellurium atom in Pyridine (B92270), 2,2'-tellurobis- is the primary center for its redox activity. The weak Te-Te bond is susceptible to both oxidation and reduction, dictating many of its characteristic reactions.

The redox chemistry of 2,2'-dipyridyl ditelluride is characterized by the cleavage of the ditelluride bond. Oxidation typically involves the formation of higher oxidation state tellurium species, while reduction leads to the corresponding tellurolate.

Reduction: The reduction of the ditelluride is a key reaction pathway. In reactions with certain technetium(I) complexes, for example, 2,2'-dipyridyl ditelluride undergoes reduction. mdpi.comresearchgate.net This process involves the cleavage of the Te-Te bond and the formation of pyridyltellurolate species which then coordinate to the metal center. Theoretical calculations and experimental observations show a trend for the reduction of dipyridyl dichalcogenides where tellurium is more easily reduced than selenium or sulfur. mdpi.comresearchgate.net This highlights the relative weakness of the Te-Te bond. The reduction process can be considered a pivotal step in its coordination chemistry, often preceding the formation of stable metal complexes.

Oxidation: While less commonly explored in detail, the tellurium center can be oxidized. Aerial oxidation of related lithium 2-picolyltellurolate, which would be formed from the reduction of the corresponding ditelluride, does not yield the ditelluride but rather 1,2-bis(2-pyridyl)ethane, indicating a complex reaction pathway involving Te-C bond cleavage under oxidative conditions. researchgate.net In general, oxidation refers to a process where a species loses electrons, resulting in an increase in its oxidation number. libretexts.orglumenlearning.comlibretexts.org

The table below summarizes the observed redox behavior of the chalcogen bond in reactions with a technetium(I) precursor.

Table 1: Redox Reactivity of 2,2'-Dipyridyl Dichalcogenides with [Tc(NO)Cl₂(PPh₃)₂(CH₃CN)]

| Dichalcogenide | Product Type | Inferred Redox Process on Chalcogen | Reference |

|---|---|---|---|

| (2-pyTe)₂ | Dimeric Tc(I) ditelluride complex | Reduction of Te-Te bond | mdpi.com |

| (2-pySe)₂ | Equilibrium between Tc(II) selenolate and Tc(I) diselenide | Reduction of Se-Se bond | mdpi.com |

| (2-pyS)₂ | Monomeric Tc(II) thiolate complex | Reduction of S-S bond and dissociation | mdpi.com |

Organotellurium compounds are recognized for their potential in mediating radical reactions and oxygen atom transfer (OAT).

Radical Scavenging: Free radicals are highly reactive species that can cause cellular damage. jfda-online.com The ability of a compound to neutralize these radicals is known as radical scavenging activity. jfda-online.comfrontiersin.org Phenolic compounds are well-known radical scavengers. jfda-online.com While specific studies on the radical scavenging properties of Pyridine, 2,2'-tellurobis- are not widely documented, the lability of the Te-Te bond suggests it could participate in radical processes. The homolytic cleavage of the Te-Te bond is energetically disfavored in the free ligand but becomes more accessible upon coordination to a metal center. mdpi.com This indicates that the tellurium center could interact with radical species, a characteristic that is of interest in various chemical and biological systems.

Oxygen Atom Transfer (OAT): OAT reactions are fundamental processes in both biological and synthetic chemistry, often facilitated by metal-oxo intermediates. nih.govbenthambooks.comrsc.org In these reactions, an oxygen atom is transferred from an oxidant (like a metal-oxo species) to a substrate. acs.org The tellurium center in organotellurium compounds can be oxidized by OAT reagents and can, in a higher oxidation state, transfer an oxygen atom to a substrate. Although direct evidence for Pyridine, 2,2'-tellurobis- acting as an OAT agent is limited, its sulfur and selenium analogs (dipyridyl disulfide) have been studied in redox-active biological systems. nih.gov Given that tellurium is more easily oxidized than its lighter congeners, it is plausible that it could participate in OAT chemistry, for instance by being oxidized by a high-valent metal-oxo species to form a Te-O bond, which could then deliver the oxygen atom to a suitable substrate.

Substitution and Functionalization Reactions on the Pyridine Rings

The reactivity of the pyridine rings in 2,2'-dipyridyl ditelluride is governed by the electron-withdrawing nature of the ring nitrogen. imperial.ac.uk

Direct functionalization of C-H bonds is a powerful tool in organic synthesis. semanticscholar.org Recent advances have seen the use of transition metals, including earth-abundant metals like manganese, to catalyze the ortho-C-H alkenylation of N-heterocycles. semanticscholar.orgnih.govrsc.org These reactions often proceed through a cyclometalated intermediate. semanticscholar.orgnih.gov

For example, manganese(I) has been shown to effectively catalyze the ortho-alkenylation of 2-arylindazoles with various alkynes in an aqueous medium, demonstrating high regioselectivity and stereoselectivity. nih.govrsc.org While this specific methodology has not been explicitly reported for Pyridine, 2,2'-tellurobis-, the pyridyl moiety itself is a viable substrate for such transformations. The tellurium substituent at the C-2 position would be expected to influence the regioselectivity of any C-H activation event on the pyridine ring.

The electronic nature of the pyridine ring dictates its susceptibility to substitution reactions.

Electrophilic Substitution: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. imperial.ac.ukuoanbar.edu.iqmatanginicollege.ac.in Reactions like nitration or halogenation require harsh conditions. uoanbar.edu.iqmatanginicollege.ac.in To enhance reactivity, pyridine can be converted to Pyridine-N-oxide. The N-oxide group is electron-donating through resonance, activating the ring (particularly at positions 2 and 4) towards electrophilic attack. matanginicollege.ac.inbhu.ac.in The nitro group can be introduced at the 4-position, and the N-oxide can subsequently be removed. bhu.ac.in

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, with attacks favored at the 2- and 4-positions. imperial.ac.ukuoanbar.edu.iq The presence of the ditelluride group at the 2-position makes this site unavailable for direct nucleophilic attack on the hydrogen. However, the tellurium atom itself can be a site for nucleophilic attack, leading to the cleavage of the Te-Te bond. In reactions like the Chichibabin amination, pyridine reacts with sodium amide to yield 2-aminopyridine, demonstrating the preference for nucleophilic attack at the 2-position. bhu.ac.in

Ligand Exchange and Dissociation Processes in Metal Complexes of Pyridine, 2,2'-tellurobis-

Pyridine, 2,2'-tellurobis- can act as a ligand in coordination complexes, primarily binding through its nitrogen atoms. mdpi.com Ligand exchange, or substitution, is a fundamental reaction of complex ions where one ligand is replaced by another. chemguide.co.uklibretexts.org

In reactions with a technetium(I) precursor, 2,2'-dipyridyl ditelluride forms a dimeric complex, [{Tc(NO)Cl₂(PPh₃)}₂{µ₂-(2-pyTe)₂}], where it acts as a bridging ligand between two metal centers. mdpi.com The coordination involves the nitrogen atoms of the pyridine rings. mdpi.com

A key aspect of its reactivity in the coordinated state is the potential for dissociation through an internal redox process. For the analogous selenium and sulfur compounds, an internal redox reaction between the chalcogen and the technetium center leads to the cleavage of the chalcogen-chalcogen bond and the formation of a monomeric technetium(II) complex with a chelating pyridylselenolate or -thiolate ligand. mdpi.com While the ditelluride technetium(I) complex is described as a stable thermodynamic sink, the study highlights that metal coordination plays a crucial role in facilitating the symmetric dissociation of the E-E bond, a process that is energetically disfavored for the free ligand. mdpi.com This metal-assisted cleavage represents a significant dissociation pathway for the coordinated ligand.

The stability of complexes with multidentate ligands is often enhanced by the chelate effect, which is an entropic favorability. libretexts.org While Pyridine, 2,2'-tellurobis- typically acts as a bridging ligand, its reduced form, the 2-pyridyltellurolate anion, could potentially act as a bidentate N,Te-chelating ligand, although this mode has been observed only in exceptional cases for related chalcogenides. mdpi.com

Table 2: Selected Bond Data for the Coordinated (2-pyE)₂ Ligand in [{Tc(NO)Cl₂(PPh₃)}₂{µ₂-(2-pyE)₂}] Complexes

| Parameter | Ditelluride Complex | Diselenide Complex | Reference |

|---|---|---|---|

| E-E Bond Length (Å) | Not reported | 2.375(1) | mdpi.com |

| Tc-E Bond Length (Å) | 2.662 (avg) | 2.540 (avg) | mdpi.com |

| E-E Torsion Angle (°) | 85.0 | 90.6 | mdpi.com |

| Pyridine Ring Twist Angle (°) | ~25 | ~25 | mdpi.com |

Intramolecular Cyclization and Rearrangement Pathways of Pyridine, 2,2'-tellurobis-

Extensive investigation of scientific literature reveals a notable absence of documented studies specifically focusing on the intramolecular cyclization and rearrangement pathways of Pyridine, 2,2'-tellurobis-, also known as di(2-pyridyl) ditelluride. Research on this compound has predominantly centered on its synthesis, structural characterization, and intermolecular reactivity, particularly its role as a ligand in coordination chemistry and as a precursor for other organotellurium compounds.

While the broader field of organotellurium chemistry encompasses a variety of intramolecular reactions, specific examples involving Pyridine, 2,2'-tellurobis- are not reported in the available literature. Studies on the reactivity of this compound have highlighted several key transformations, none of which fall under the category of intramolecular cyclization or rearrangement.

For instance, the tellurium-tellurium bond in Pyridine, 2,2'-tellurobis- can be readily cleaved by halogens such as bromine to yield 2-pyridyltellurenyl halides. mdpi.com This reaction, however, is an intermolecular process. Further studies have explored the reactivity of these halides. In one notable example, it was demonstrated that unlike 2-pyridylselenenyl halides, which undergo cyclization reactions with nitriles, the tellurium analogue, 2-pyridyltellurenyl bromide, was found to be inert under similar conditions, failing to produce cyclization products. mdpi.com This suggests that intramolecular ring formation may not be a favored reaction pathway for this particular tellurium-containing heterocyclic system under the investigated conditions.

The reactivity of Pyridine, 2,2'-tellurobis- has also been examined in the context of cycloaddition reactions. When activated by antimony pentachloride, it can react with alkenes like norbornene. researchgate.net However, this transformation is an intermolecular cycloaddition, where the ditelluride acts as a synthon for a tellurium-containing electrophile, rather than an intramolecular process.

Furthermore, Pyridine, 2,2'-tellurobis- has been utilized as a ligand in the synthesis of coordination complexes with various metals, including technetium. researchgate.netnih.gov In these instances, the compound coordinates to the metal center, but no intramolecular rearrangement or cyclization of the ligand itself has been reported.

Data on Intramolecular Reactions:

Due to the lack of published research on the intramolecular cyclization and rearrangement pathways of Pyridine, 2,2'-tellurobis-, no data tables detailing research findings on this specific topic can be provided.

Coordination Chemistry of Pyridine, 2,2 Tellurobis As a Chelating and Bridging Ligand

Binding Modes and Chelate Ring Formation (Te-N and N-Te-N Coordination)

The 2-pyridyltellurolate ligand demonstrates remarkable versatility in its coordination behavior, functioning as both a chelating and a bridging ligand. mdpi.comnih.govnih.gov Organotellurium compounds that contain additional donor sites, such as the nitrogen atom in the pyridine (B92270) ring, can form chelate complexes with a metal center. mdpi.com

In its most common chelating mode, the ligand forms a stable five-membered ring by coordinating to a single metal center through both the tellurium atom and the pyridyl nitrogen atom (Te-N coordination). researchgate.netresearchgate.net This bidentate chelation is a recurring theme in the chemistry of pyridyl chalcogenolates.

Alternatively, 2-pyridyltellurolate can act as a bridging ligand, linking two different metal centers. This can occur in several ways, for instance, by bridging two platinum atoms through a Se-N bridge in analogous selenium compounds. researchgate.net In some platinum(II) complexes, a tellurium(0) atom has been observed to bridge two 2-pyridinetellurolate ligands via N-Te-N bonds while also coordinating to the platinum center. acs.org Furthermore, the tellurium atom itself can act as a bridging (μ-Te) or a capping (μ₃-Te) ligand between multiple metal centers, leading to the formation of polynuclear clusters. deepdyve.comresearchgate.net This ambiphilic character, where the ligand can donate from both nitrogen and tellurium, is fundamental to its ability to form complex architectures. mdpi.com

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-pyridyltellurolate typically involves the in-situ generation of the tellurolate anion. This is often achieved through the reductive cleavage of the Te-Te bond in the parent ditelluride, di(2-pyridyl) ditelluride ([py₂Te₂]), using a reducing agent like sodium borohydride (B1222165). researchgate.net The resulting tellurolate is then reacted with a suitable metal-halide or metal-phosphine precursor. researchgate.netacs.org Another route is the oxidative addition of the ditelluride to a low-valent metal species, which can lead to cleavage of both Te-Te and C-Te bonds. researchgate.net The synthesized complexes are commonly characterized by a suite of analytical techniques including elemental analysis, UV-Vis, and multinuclear NMR spectroscopy (¹H, ³¹P, ¹²⁵Te, ¹⁹⁵Pt), with definitive structural elucidation provided by single-crystal X-ray diffraction. acs.orgdeepdyve.com

Palladium(II) and Platinum(II) Complexes of Pyridyltellurolates

A significant body of research has focused on the coordination of pyridyltellurolates with palladium(II) and platinum(II). The reaction of di(2-pyridyl) ditelluride with platinum(0) precursors like [Pt(PPh₃)₄] can yield both major products of the type [Pt{2-Te-3-(R)C₅H₃N}₂(PPh₃)₂] and minor products such as [Pt{2-Te-3-(R)C₅H₃N}₂Te(PPh₃)]. acs.org The latter features a tellurium(0) atom coordinated to the Pt(II) center. acs.org

Reactions of MCl₂(dppe) (where M = Pd, Pt and dppe = 1,2-bis(diphenylphosphino)ethane) with sodium 4-pyridyltellurolate yield cis-configured mononuclear complexes, cis-[M(4-TeC₅H₄N)₂(dppe)]. deepdyve.com However, changing the phosphine (B1218219) ligand to dppm (bis(diphenylphosphino)methane) can lead to unexpected polynuclear products, highlighting the sensitivity of the final structure to the ancillary ligands. deepdyve.comresearchgate.net For instance, the reaction with PdCl₂(dppm) results in the formation of a complex tetranuclear cluster, [Pd₂(μ₃-Te)(μ₂-4-TeC₅H₄N)(4-TeC₅H₄N)(μ-dppm)]₂. deepdyve.comresearchgate.net

The table below summarizes some representative palladium(II) and platinum(II) complexes.

| Complex Formula | Metal Center | Precursors | Key Structural Features |

| cis-[M(4-TeC₅H₄N)₂(dppe)] deepdyve.com | Pd(II), Pt(II) | MCl₂(dppe), Na(4-TeC₅H₄N) | Mononuclear, cis-configuration with chelating dppe. |

| [Pt{2-Te-C₅H₄N}₂Te(PPh₃)] acs.org | Pt(II) | [Pt(PPh₃)₄], [Te₂(C₅H₄N)₂] | Distorted square-planar Pt(II) with a coordinated Te(0) atom bridging two tellurolate ligands. |

| [Pd₂(μ₃-Te)(μ₂-4-TeC₅H₄N)(4-TeC₅H₄N)(μ-dppm)]₂ deepdyve.comresearchgate.net | Pd(II) | PdCl₂(dppm), Na(4-TeC₅H₄N) | Tetranuclear cluster with bridging dppm, capping μ₃-Te, and bridging μ₂-tellurolate ligands. |

| [Pt{(Ph₂P)₂C(4-TeC₅H₄N)}₂] deepdyve.comresearchgate.net | Pt(II) | PtCl₂(dppm), Na(4-TeC₅H₄N) | Formed via deprotonation of the dppm methylene (B1212753) carbon by the tellurolate. |

| [PdCl{TeC₅H₃(Me-3)N}(PR₃)] researchgate.net | Pd(II) | Na₂PdCl₄, (3-MeC₅H₃N)₂Te₂ | Mononuclear complex with a chelating methyl-substituted pyridinetellurolate ligand. |

Zwitterionic Pyridine-Tellurenyl Halide Complexes and Heterometallic Assemblies

Zwitterionic pyridine-tellurenyl halides, such as [HpyTeCl₂], are valuable and versatile building blocks for constructing heterometallic assemblies. mdpi.comresearchgate.netdntb.gov.ua These compounds exhibit an ambiphilic character, capable of acting as both donors and acceptors. mdpi.com For example, in the solid state, pyridyltellurenyl halides like [pyTeX] (X = Cl, I) can form dimers where the nitrogen atom of one molecule donates to the tellurium(II) center of another. mdpi.com

This reactivity has been harnessed to synthesize sophisticated heterometallic complexes. A notable example is the reaction of the zwitterions HpyTeCl₂ or HCF₃pyTeCl₂ with the rhenium(V) complex [ReOCl₃(PPh₃)₂]. mdpi.com This reaction yields products with the general formula [ReO₂Cl(pyTeCl)(PPh₃)₂], which feature a central {O=Re=O···Te(Cl)py}⁺ core. mdpi.com In these structures, the tellurenyl moiety coordinates to one of the oxido ligands of the Re(V) center through a Te···O interaction, demonstrating the Lewis acidic character of the tellurium atom. mdpi.com This ability to bridge different metal centers makes these zwitterionic species key synthons in coordination chemistry. mdpi.com

Polynuclear Coordination Architectures

The propensity of the pyridyltellurolate ligand to bridge metal centers is a key factor in the formation of polynuclear coordination architectures. nih.gov The cleavage of both Te-Te and C-Te bonds during reactions, particularly in oxidative addition pathways, can lead to the assembly of complex clusters. researchgate.net

A prime example is the tetranuclear palladium cluster, [Pd₂(μ₃-Te)(μ₂-4-TeC₅H₄N)(4-TeC₅H₄N)(μ-dppm)]₂, which is formed unexpectedly from the reaction of PdCl₂(dppm) with sodium 4-pyridyltellurolate. deepdyve.comresearchgate.net This structure features multiple bridging modes, including a bridging dppm ligand, a bridging pyridyltellurolate, and a capping telluride (Te²⁻) ligand that arises from Te-C bond cleavage. deepdyve.comresearchgate.net Similarly, the oxidative addition of diphenyl ditelluride to palladium(0) precursors can result in hexanuclear clusters like [Pd₆Cl₂Te₄(TePh)₂(PPh₃)₆], further illustrating the tendency to form high-nuclearity species. researchgate.net The formation of these polynuclear complexes is often sensitive to reaction conditions and the nature of the ancillary ligands present. researchgate.netresearchgate.net

Influence of Ligand Substituents on Coordination Geometry and Electronic Properties

The introduction of substituents onto the pyridine ring of the ligand can significantly modulate the coordination geometry and electronic properties of the resulting metal complexes. nih.govacs.org These modifications can be either electronic or steric in nature.

Electron-donating or electron-withdrawing groups alter the electron density at the pyridine nitrogen, which in turn affects its basicity and coordination strength. nih.govnih.gov This can influence the physicochemical properties of the complex, including its catalytic activity and redox potentials. nih.govacs.org For instance, studies on a wide range of Pd(II) complexes with 4-substituted pyridines have shown that functionalization leads to significant changes in their properties. nih.govacs.org In related systems, the electronic effect of substituents has been shown to correlate linearly with properties like spin-crossover temperatures.

Steric effects also play a crucial role. For example, the introduction of a methyl group at the 3-position of the pyridine ring still allows for the formation of monomeric, chelated complexes such as [PdCl{Te(3-MeC₅H₃N)}(PPh₃)]. researchgate.net The size and position of substituents can influence the packing of molecules in the solid state and may favor one coordination geometry over another. mdpi.com In some cases, substituents can engage in secondary interactions with the metal center, leading to distorted geometries.

Redox Properties of Pyridine, 2,2'-tellurobis- Metal Complexes

Metal complexes derived from Pyridine, 2,2'-tellurobis- can exhibit rich redox behavior. The accessibility of multiple oxidation states is a key feature of many transition metal complexes. dtic.mil The electrochemical properties of these complexes can be probed using techniques like cyclic voltammetry (CV).

For example, palladium(II) and platinum(II) complexes of the type [MCl(Te-N)(PR₃)] (where Te-N represents the chelating pyridyltellurolate) have been shown to undergo irreversible oxidation and reduction processes. researchgate.net The reduction potentials are influenced by several factors, including the metal (Pt(II) complexes are generally harder to reduce than their Pd(II) analogues), the geometry (trans-isomers are harder to reduce than cis-isomers), and the nature of the ancillary ligands. dtic.mil

The ligand itself can be redox-active. The incorporation of redox-inactive secondary metal ions into heterobimetallic palladium complexes can tune the reduction potential of the complex over a wide range. osti.gov Furthermore, the ligand can sometimes participate directly in redox processes, stabilizing low formal oxidation states of the metal center through backbonding and charge delocalization, a phenomenon well-documented for related polypyridyl ligands. rsc.org

Information regarding the chirality of Pyridine, 2,2'-tellurobis- is not available in the public domain.

Extensive research of scientific literature and chemical databases did not yield specific information regarding the chirality in the ligand design and coordination chemistry of the compound "Pyridine, 2,2'-tellurobis-". While the synthesis and general coordination properties of pyridyl telluride compounds have been documented, detailed studies on the stereochemical aspects, such as the design of chiral derivatives or the induction of chirality upon complexation for this particular ligand, are not present in the available resources.

General concepts of chirality in coordination chemistry are well-established for other pyridine-containing ligands. For instance, the introduction of chiral substituents onto the pyridine rings or the specific geometry of coordination complexes can lead to chiral molecules with applications in asymmetric catalysis. However, a direct application or study of these principles specifically for "Pyridine, 2,2'-tellurobis-" has not been reported.

Therefore, the requested article focusing solely on the "" with a specific section on "Chirality in Pyridine, 2,2'-tellurobis- Ligand Design and Coordination" cannot be generated due to the absence of the necessary scientific data.

Catalytic Applications of Pyridine, 2,2 Tellurobis Based Systems

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools in synthetic chemistry for creating carbon-carbon bonds. youtube.comnih.gov The effectiveness of these reactions often depends on the nature of the ligand coordinated to the palladium center. nih.gov While a vast number of ligands, including many pyridine- and bipyridine-based structures, have been successfully employed to create highly active and stable palladium catalysts, specific research detailing the use of Pyridine (B92270), 2,2'-tellurobis- as a ligand in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions is not prominent in the existing literature. researchgate.netnih.gov The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, all of which are influenced by the ligand's properties. youtube.comnih.gov

Tellurium-Mediated Catalysis in Organic Transformations

Organotellurium compounds can themselves act as catalysts in various organic transformations. researchgate.net This type of catalysis often involves the unique redox properties of the tellurium atom. Research in this area has explored tellurium-mediated oxidations, reductions, and other transformations. While the potential for organotellurium compounds is recognized, specific studies detailing the catalytic role of the Pyridine, 2,2'-tellurobis- scaffold in mediating organic reactions are scarce.

Asymmetric Catalysis with Chiral Pyridine, 2,2'-tellurobis- Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical field in modern chemistry, particularly for pharmaceutical development. nih.govnih.gov Chiral pyridine- and bipyridine-based ligands are widely used for this purpose. researchgate.net The development of a chiral version of Pyridine, 2,2'-tellurobis- could theoretically provide a new class of ligands for asymmetric catalysis. However, the synthesis and application of such chiral tellurium-containing pyridine ligands, and their performance in inducing enantioselectivity in reactions, are not well-documented.

Influence of Ligand Architecture on Catalytic Activity and Selectivity

The structure of a ligand—its steric bulk, electronic properties, and coordination geometry—plays a crucial role in determining the activity and selectivity of a metal-based catalyst. rsc.org For pyridine-containing ligands, modifications to the pyridine rings or the bridging atom can fine-tune the catalyst's performance. In the case of Pyridine, 2,2'-tellurobis-, the tellurium atom as a soft donor, combined with the nitrogen atoms of the pyridine rings, presents a unique coordination environment. A comprehensive structure-activity relationship study for this specific ligand in catalysis has not been extensively reported, which would be necessary to understand how modifications to its architecture would impact catalytic outcomes.

Heterogeneous and Homogeneous Catalysis with Pyridine, 2,2'-tellurobis- Complexes

Catalysis can be broadly divided into homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) systems. Homogeneous catalysts are often more selective, while heterogeneous catalysts are typically easier to separate and reuse. rsc.org Metal complexes of Pyridine, 2,2'-tellurobis- would likely act as homogeneous catalysts. There is a growing interest in immobilizing such complexes on solid supports to create heterogeneous catalysts, combining the advantages of both systems. nih.gov For instance, a related compound, bis(2-pyridyl)ditellane, has been used as a precursor for complexes studied in photocatalysis. rsc.orgresearchgate.net However, specific studies on the application of Pyridine, 2,2'-tellurobis- complexes in either homogeneous or heterogeneous catalytic systems, including data on their stability and reusability, remain limited.

Potential Applications in Advanced Materials Science

Single-Source Precursors for Metal Telluride Nanomaterials and Thin Film Deposition

Pyridine (B92270), 2,2'-tellurobis- and related tellurolate complexes are promising single-source precursors for the synthesis of metal telluride nanomaterials and the deposition of thin films. nih.govresearchgate.net This approach offers advantages over traditional multi-source methods, as the single-source precursor contains all the necessary elements in one molecule, leading to better stoichiometric control and potentially lower deposition temperatures.

The relatively weak Tellurium-Carbon bond in these precursors facilitates their decomposition at moderate temperatures, making them suitable for various deposition techniques, including aerosol-assisted chemical vapor deposition (AACVD). researchgate.net For instance, mononuclear tellurolate complexes have been shown to decompose in a single step to produce microcrystalline palladium telluride (PdTe) aggregates. researchgate.net The choice of precursor and deposition conditions, such as substrate temperature, can significantly influence the morphology, crystallinity, and properties of the resulting thin films. ustc.edu.cn

Metal tellurides, such as cadmium telluride (CdTe), lead telluride (PbTe), indium telluride (In₂Te₃), and antimony telluride (Sb₂Te₃), are low band gap semiconductor materials with potential applications in solar cells, thermoelectric devices, and telecommunications. nih.gov The use of pyridyl-based tellurolate precursors can offer superior properties for the synthesis of these semiconducting materials compared to their alkyl or aryl counterparts. researchgate.net

Table 1: Examples of Metal Tellurides from Single-Source Precursors

| Metal Telluride | Precursor Type | Potential Application |

| CdTe | Imino-bis(diisopropylphosphine telluride) complexes | Solar Cells, Nanoplates |

| PbTe | Tellurium-centered imidodiphosphinates | Thermoelectric Devices |

| In₂Te₃ | Tellurium-centered imidodiphosphinates | Telecommunications |

| Sb₂Te₃ | Imino-bis(diisopropylphosphine telluride) complexes | Thin Films |

| PdTe | Mononuclear tellurolate complexes | Microcrystalline Aggregates |

The development of novel single-source precursors, including those based on Pyridine, 2,2'-tellurobis-, is a key area of research for advancing the fabrication of high-quality metal telluride nanomaterials and thin films for a variety of technological applications. researchgate.netnih.gov

Optoelectronic Device Components based on Electronic Properties

The electronic properties of materials derived from or incorporating Pyridine, 2,2'-tellurobis- and similar structures are being investigated for their potential in optoelectronic devices. The ability to tune the electronic properties of two-dimensional (2D) materials, such as transition metal dichalcogenides (TMDs), is crucial for their application in this field. arxiv.org Introducing specific structural features or dopants can alter the band structure and charge carrier concentration of these materials. researchgate.netaps.org

While direct research on the optoelectronic properties of pure Pyridine, 2,2'-tellurobis- films is not extensively documented in the provided results, the broader context of pyridine-containing ligands and telluride materials suggests potential. For instance, the electronic properties of heterostructures combining graphene with TMDs can be engineered for specific device functionalities. arxiv.orgresearchgate.net The interaction between different layers in such heterostructures can lead to the emergence of novel electronic phenomena.

The development of thin-film transistors and other electronic components often relies on materials with specific and controllable electronic characteristics. The use of single-source precursors like Pyridine, 2,2'-tellurobis- for depositing semiconducting thin films could play a role in fabricating such devices. researchgate.net The precise control over film composition and structure afforded by this method is advantageous for achieving desired electronic performance.

Development of Luminescent Complexes and Materials

Complexes incorporating pyridine-based ligands have shown significant promise in the development of luminescent materials. These materials are of interest for applications in lighting, displays, and sensing. The luminescence properties of metal complexes are often dictated by the nature of the ligands and the metal center.

Research has shown that cyclometalated palladium(II) and platinum(II) complexes with pyridine-containing ligands can exhibit efficient luminescence. d-nb.infonih.gov For instance, some platinum(II) complexes with terdentate ligands including a pyridine moiety show highly efficient emissions. nih.gov The emission properties can be tuned by modifying the ligand structure. While cyclometalated Pd(II) complexes generally have lower luminescence compared to their Pt(II) counterparts, the use of specific tridentate ligands has led to the creation of efficiently luminescent square planar Pd(II) complexes. d-nb.info

Furthermore, lanthanide complexes with pyridine-based sensitizers have been developed that exhibit near-infrared (NIR) emission. rsc.org The pyridine-containing ligand absorbs light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The development of such complexes opens up possibilities for applications in areas like bio-imaging, although challenges such as water solubility need to be addressed. rsc.org The thermochromic behavior observed in some luminescent complexes, where the emission color changes with temperature, adds another layer of functionality. csic.esnih.gov

Table 2: Examples of Luminescent Complexes with Pyridine-Containing Ligands

| Metal Center | Ligand Type | Emission Characteristics | Potential Application |

| Platinum(II) | Terdentate N^C^C ligands | Highly efficient emission | Lighting, Displays |

| Palladium(II) | Tridentate -C^N^N pyridine-(benzo)thiazole ligands | Efficient triplet emission | Sensing |

| Lanthanide(III) | Pyridine-bis(carboxamide)-bithiophene | Near-infrared emission | Bio-imaging |

| Gold(I)/Thallium(I) | Pyridine-containing aza-thioether macrocycle | Thermochromic luminescence | Temperature Sensors |

The ability to design and synthesize luminescent materials with tailored properties is a vibrant area of research, and pyridine-based structures, including potentially those derived from Pyridine, 2,2'-tellurobis-, are valuable components in this endeavor. rsc.orgrsc.orgrsc.org

Emerging Roles in Energy Storage and Solar Cell Technologies

The unique properties of materials derived from Pyridine, 2,2'-tellurobis- and related compounds suggest emerging roles in energy storage and solar cell technologies. In the context of energy storage, particularly for grid-scale applications, there is a continuous search for new materials and chemistries that can offer high energy density, long cycle life, and cost-effectiveness. nrel.govcop29.az While direct application of Pyridine, 2,2'-tellurobis- in current battery technologies is not established, the development of novel electrolyte scaffolds is an active area of research. For example, nitrogen-containing heterocycles are being explored for their ability to undergo multi-electron reduction at low potentials, a desirable characteristic for anolytes in redox flow batteries. nih.gov

In the realm of solar energy, thin-film solar cells represent a promising low-cost alternative to traditional silicon-based cells. wikipedia.orgthermofisher.com Metal tellurides, which can be synthesized from precursors like Pyridine, 2,2'-tellurobis-, are key components in some thin-film solar cell technologies. nih.gov For instance, cadmium telluride (CdTe) is a well-established material for thin-film photovoltaics. The efficiency of solar cells is a critical parameter, and ongoing research aims to improve the performance of various solar cell types, including dye-sensitized solar cells (DSSCs) and perovskite solar cells. solarnplus.comviridiansolar.co.ukresearchgate.net

The deposition of high-quality thin films is crucial for the performance of these devices. naturalspublishing.comvatgroup.com The use of single-source precursors offers a pathway to control the composition and structure of the photoactive layers, potentially leading to enhanced efficiency and stability. researchgate.netresearchgate.net As the demand for renewable energy sources grows, the development of advanced materials for energy storage and conversion will be critical, and compounds like Pyridine, 2,2'-tellurobis- may contribute to these advancements through their role as versatile precursors.

Supramolecular Chemistry and Self Assembly Utilizing Pyridine, 2,2 Tellurobis Units

Design Principles for Metallosupramolecular Architectures

The rational design of metallosupramolecular architectures is predicated on the predictable nature of coordination bonds between metal ions and organic ligands. The geometry of the final assembly is largely dictated by the coordination preferences of the metal center and the geometric disposition of the binding sites within the ligand. In the context of ligands like Pyridine (B92270), 2,2'-tellurobis-, the two pyridyl nitrogen atoms act as a bidentate chelating unit, capable of coordinating to a single metal center. The tellurium atom, with its larger atomic radius and distinct electronic properties compared to sulfur and selenium, is expected to influence the bite angle and flexibility of the ligand, which in turn affects the geometry of the resulting metal complexes.

The choice of metal ion is also a critical design element. Transition metals are frequently employed due to their diverse coordination numbers and geometries. wikipedia.org For instance, the coordination chemistry of 2,2'-bipyridine (B1663995), a close structural relative of the title compound, with various transition metals is well-established and has led to a vast array of functional supramolecular systems. mdpi.comwikipedia.org The principles governing these systems, such as the formation of stable six-membered chelate rings with metal ions, are directly applicable to the design of architectures based on Pyridine, 2,2'-tellurobis-.

A key design consideration for ligands like Pyridine, 2,2'-tellurobis- is the potential for the chalcogen atom to participate in secondary interactions. The tellurium atom can act as a soft Lewis base and may engage in additional coordination to metal centers or participate in non-covalent interactions, such as chalcogen bonding. rsc.orgnih.gov This dual functionality can be exploited to create more complex and robust supramolecular architectures.

Self-Assembly of Finite 2D and 3D Coordination Ensembles